molecular formula C10H11ClFNO B1368008 3-chloro-N-(2-fluorobenzyl)propanamide CAS No. 895367-68-7

3-chloro-N-(2-fluorobenzyl)propanamide

Cat. No. B1368008
CAS RN: 895367-68-7
M. Wt: 215.65 g/mol
InChI Key: JTGWKGYKJXYCDY-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-fluorobenzyl)propanamide” is a chemical compound with the CAS Number: 895367-68-7 . Its molecular formula is C10H11ClFNO and it has a molecular weight of 215.65 .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(2-fluorobenzyl)propanamide” is 1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

“3-chloro-N-(2-fluorobenzyl)propanamide” is a solid at room temperature .

Scientific Research Applications

Proteomics Research

3-chloro-N-(2-fluorobenzyl)propanamide: is utilized in proteomics research, where it serves as a building block for synthesizing peptides and proteins. Its unique structure allows for the introduction of fluorine atoms into peptides, which can significantly alter their properties, such as stability and binding affinity .

Drug Discovery

In the realm of drug discovery, this compound is valuable for its potential role in the development of new therapeutic agents. Its chemical structure can be incorporated into drug candidates to improve pharmacokinetic properties or to create novel mechanisms of action .

Material Science

The compound’s unique characteristics are explored in material science for the development of advanced materials. Its incorporation into polymers could lead to materials with enhanced durability or specific chemical resistances .

Chemical Synthesis

As a reagent in chemical synthesis, 3-chloro-N-(2-fluorobenzyl)propanamide is used to introduce chloro and fluoro groups into organic molecules, which can be a crucial step in synthesizing complex chemical structures .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, aiding in the identification and quantification of similar compounds .

Biochemical Research

The compound finds applications in biochemical research, particularly in the study of enzyme-substrate interactions. Its structural components can mimic natural substrates or inhibitors, providing insights into enzyme mechanisms .

Environmental Science

In environmental science, researchers may use 3-chloro-N-(2-fluorobenzyl)propanamide to study the environmental fate of similar organic compounds, including their degradation pathways and persistence in various ecosystems .

Pharmacology

Pharmacologically, the compound can be employed to investigate the effects of fluorinated compounds on biological systems, which is of interest due to the increasing prevalence of fluorine in pharmaceuticals .

Each application leverages the unique chemical structure of 3-chloro-N-(2-fluorobenzyl)propanamide, which is characterized by its molecular formula

C10H11ClFNO C_{10}H_{11}ClFNO C10​H11​ClFNO

and molecular weight of 215.65 . The compound’s versatility in research underscores its importance in advancing scientific knowledge across multiple disciplines.

properties

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWKGYKJXYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588493
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895367-68-7
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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